![molecular formula C19H19NO2 B5568714 N-mesityl-4-(2-propyn-1-yloxy)benzamide](/img/structure/B5568714.png)
N-mesityl-4-(2-propyn-1-yloxy)benzamide
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Overview
Description
“N-mesityl-4-(2-propyn-1-yloxy)benzamide” is a chemical compound with the molecular formula C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .
Synthesis Analysis
The synthesis of “N-mesityl-4-(2-propyn-1-yloxy)benzamide” could potentially involve N-heterocyclic carbene (NHC) catalyzed reactions . These reactions occur more rapidly with N-mesityl substituted NHCs . In many cases, no reaction occurs with NHCs lacking ortho-substituted aromatics .Molecular Structure Analysis
The molecular structure of “N-mesityl-4-(2-propyn-1-yloxy)benzamide” is based on its molecular formula, C10H9NO2 . The structure is composed of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms .Chemical Reactions Analysis
The chemical reactions involving “N-mesityl-4-(2-propyn-1-yloxy)benzamide” could potentially include annulations, oxidations, and redox reactions . These reactions are catalyzed by N-heterocyclic carbenes and occur more rapidly with N-mesityl substituted NHCs .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-mesityl-4-(2-propyn-1-yloxy)benzamide” are determined by its molecular structure . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .Scientific Research Applications
Platinum-Catalyzed Hydroamination
The reaction of benzamide with vinyl arenes, catalyzed by platinum compounds, leads to the formation of N-alkyl benzamides. This process demonstrates the utility of benzamide derivatives in hydroamination reactions, which are significant in the synthesis of amines (Qian & Widenhoefer, 2005).
Copper-Mediated Aryloxylation
Benzamides have been used in copper-mediated aryloxylation reactions, showcasing their role in the synthesis of aryloxylated benzoic acids. This method highlights the versatility of benzamide derivatives in facilitating selective chemical transformations (Hao et al., 2014).
Synthesis and Neuroleptic Activity
Certain benzamide derivatives have been synthesized and evaluated for their neuroleptic activity, indicating the potential of benzamide compounds in developing drugs for treating mental disorders (Iwanami et al., 1981).
Rhodium-Catalyzed Oxidative Coupling
Research on benzamides interacting with alkynes in the presence of rhodium catalysts has led to the synthesis of polycyclic amides, demonstrating the applicability of benzamide derivatives in complex organic synthesis (Song et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-prop-2-ynoxy-N-(2,4,6-trimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-5-10-22-17-8-6-16(7-9-17)19(21)20-18-14(3)11-13(2)12-15(18)4/h1,6-9,11-12H,10H2,2-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXSFNCAYNHIIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)OCC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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